(4-Bromothiophen-2-yl)(3-phenylazepan-1-yl)methanone
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Overview
Description
(4-Bromothiophen-2-yl)(3-phenylazepan-1-yl)methanone is a versatile chemical compound with a unique structure that finds applications in various fields such as pharmaceuticals, materials science, and organic synthesis. This compound is characterized by the presence of a bromothiophene ring and a phenylazepane moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of (4-Bromothiophen-2-yl)(3-phenylazepan-1-yl)methanone can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. In this process, 4-bromoaniline is condensed with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid to form N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine. This intermediate is then subjected to Suzuki cross-coupling with various arylboronic acids to yield the desired product .
Chemical Reactions Analysis
(4-Bromothiophen-2-yl)(3-phenylazepan-1-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions and strong acids or bases for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Bromothiophen-2-yl)(3-phenylazepan-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as semiconductors and organic solar cells.
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)(3-phenylazepan-1-yl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
(4-Bromothiophen-2-yl)(3-phenylazepan-1-yl)methanone can be compared with other similar compounds, such as:
(2-Bromophenyl)(3-bromothiophen-2-yl)methanone: This compound shares the bromothiophene moiety but differs in the substitution pattern on the phenyl ring.
(4-Bromothiophen-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone: This compound has a methoxy group on the phenyl ring, which can influence its chemical and biological properties.
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-(3-phenylazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNOS/c18-15-10-16(21-12-15)17(20)19-9-5-4-8-14(11-19)13-6-2-1-3-7-13/h1-3,6-7,10,12,14H,4-5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQOHTRRDLSKBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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